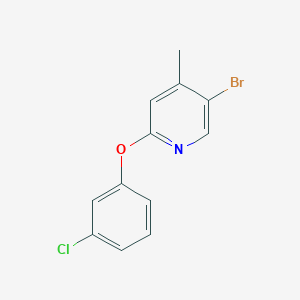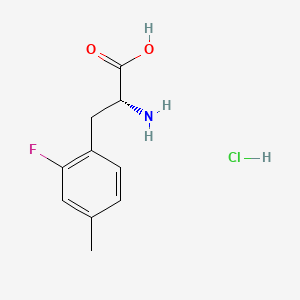![molecular formula C19H21BF2O2 B14024525 2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)
2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with a complex structure that includes fluorine atoms and a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves nucleophilic aromatic substitution reactionsCommon reagents used in these reactions include aryl halides and strong nucleophiles under specific conditions to facilitate the substitution .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts to optimize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of fluorine atoms and the biphenyl structure.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated biphenyl derivatives, while substitution reactions can introduce various functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
2-(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism by which 2-(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms and the biphenyl structure allows the compound to engage in various chemical interactions, influencing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl
- 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluoro-1,1’-biphenyl
Uniqueness
Compared to similar compounds, 2-(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its specific arrangement of fluorine atoms and the presence of the dioxaborolane group.
Eigenschaften
Molekularformel |
C19H21BF2O2 |
|---|---|
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
2-[2,6-difluoro-4-(4-methylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H21BF2O2/c1-12-6-8-13(9-7-12)14-10-15(21)17(16(22)11-14)20-23-18(2,3)19(4,5)24-20/h6-11H,1-5H3 |
InChI-Schlüssel |
NXPCLVZRQNXZRT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C3=CC=C(C=C3)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


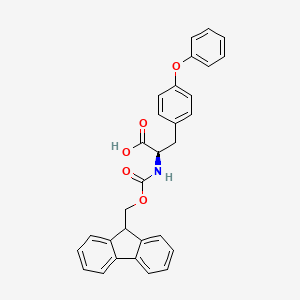
![1-[1-(7-Chloro-3-ethyl-4-oxo-2-quinazolinyl)propyl]-3-(3-chlorophenyl)-1-propylurea](/img/structure/B14024456.png)
![(1S,3S,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B14024469.png)
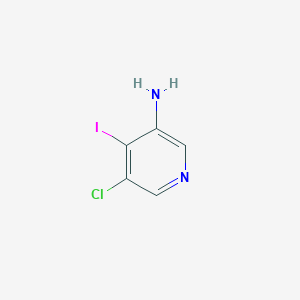
![1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone](/img/structure/B14024476.png)
![8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14024483.png)

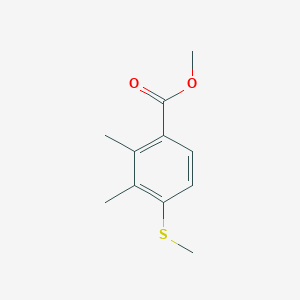
![2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14024502.png)

![(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14024510.png)
